

BDP TR Carboxylic Acid: A Technical Guide to its Spectroscopic Properties

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Compound of Interest		
Compound Name:	BDP TR carboxylic acid	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core absorption and emission spectral properties of **BDP TR carboxylic acid**, a prominent fluorescent dye in the borondipyrromethene class. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes for advanced imaging and assay development.

Core Spectroscopic and Physical Properties

BDP TR carboxylic acid is a bright and photostable fluorophore designed for the ROX (Rhodamine X) and Texas Red filter channels.[1] Its chemical structure, incorporating a carboxylic acid functional group, allows for covalent conjugation to biomolecules.[2][3][4] The dye is characterized by its high fluorescence quantum yield and resistance to oxidation, making it a robust alternative to traditional rhodamine dyes.

The key quantitative spectral and physical data for **BDP TR carboxylic acid** are summarized in the table below for clear and easy comparison.



Property	Value	Reference
Absorption Maximum (λabs)	589 nm	[1]
Emission Maximum (λem)	616 nm	[1]
Molar Extinction Coefficient (ϵ)	69,000 M-1cm-1	[1]
Fluorescence Quantum Yield (Φ)	0.9	[1]
Molecular Formula	C21H15BF2N2O3S	[1]
Molecular Weight	424.23 g/mol	[1]
Solubility	Good in DMF and DMSO	[1]

Experimental Protocols

The following sections detail the standardized methodologies for the measurement of the absorption and emission spectra of **BDP TR carboxylic acid**.

Measurement of UV-Visible Absorption Spectrum

This protocol outlines the procedure for determining the absorption maximum (λ abs) and molar extinction coefficient (ϵ) of **BDP TR carboxylic acid**.

- a. Materials and Equipment:
- BDP TR carboxylic acid solid
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Calibrated UV-Visible spectrophotometer
- 1 cm path length quartz cuvettes
- Volumetric flasks and precision pipettes
- b. Procedure:



- Stock Solution Preparation: Accurately weigh a small amount of BDP TR carboxylic acid and dissolve it in a known volume of DMF or DMSO to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
- Serial Dilutions: Prepare a series of dilutions from the stock solution in the same solvent to obtain concentrations within the linear range of the spectrophotometer (typically resulting in absorbance values between 0.1 and 1.0).
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan (e.g., 300-700 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent (DMF or DMSO) to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Repeat for all dilutions.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λabs) from the spectra.
 - Using the Beer-Lambert law (A = ε cl), plot absorbance at λ abs versus concentration.
 - The molar extinction coefficient (ϵ) is calculated from the slope of the resulting linear plot (slope = ϵ × path length).

Measurement of Fluorescence Emission Spectrum

This protocol describes the steps to determine the fluorescence emission maximum (λ em) and the relative quantum yield (Φ).

- a. Materials and Equipment:
- Dilute solutions of BDP TR carboxylic acid (from the absorption protocol, typically with absorbance < 0.1 at the excitation wavelength)



- A reference fluorescent dye with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$)
- · Calibrated spectrofluorometer
- Quartz fluorescence cuvettes (1 cm path length, four polished sides)

b. Procedure:

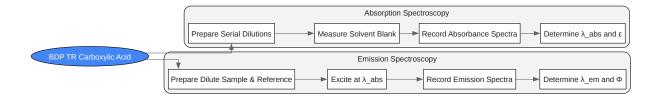
- Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize. Set the excitation wavelength to the absorption maximum of BDP TR carboxylic acid (589 nm). Set the emission scan range (e.g., 600-750 nm).
- Blank Measurement: Record the emission spectrum of the pure solvent.
- Sample Measurement: Record the fluorescence emission spectrum of the BDP TR carboxylic acid solution.
- Reference Measurement: Without changing the instrument settings, record the fluorescence emission spectrum of the reference dye at the same excitation wavelength. The absorbance of the reference solution at the excitation wavelength should be similar to that of the sample.
- Data Analysis:
 - Identify the wavelength of maximum emission intensity (λem) from the sample's spectrum.
 - The fluorescence quantum yield (Φ sample) is calculated using the following equation: Φ sample = Φ ref × (Isample / Iref) × (Aref / Asample) × (nsample² / nref²) Where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - n is the refractive index of the solvent



 'sample' and 'ref' refer to the BDP TR carboxylic acid and the reference dye, respectively.

Visualizations: Experimental Workflows

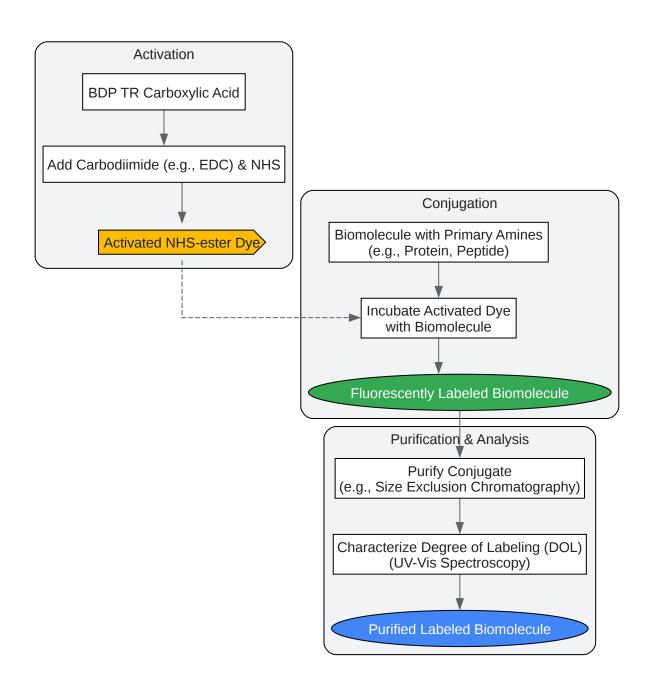
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving **BDP TR carboxylic acid**.



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Workflow for Spectroscopic Characterization





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Workflow for Biomolecule Labeling



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